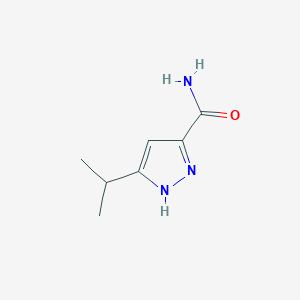

3-isopropyl-1H-pyrazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4(2)5-3-6(7(8)11)10-9-5/h3-4H,1-2H3,(H2,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGLCVUCLKAPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101260359 | |

| Record name | 5-(1-Methylethyl)-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957129-49-6 | |

| Record name | 5-(1-Methylethyl)-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957129-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Methylethyl)-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101260359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Strategies for 3-isopropyl-1H-pyrazole-5-carboxamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnections are considered: the formation of the amide bond and the construction of the pyrazole (B372694) ring.

Amide Bond Disconnection (C-N bond): The most straightforward retrosynthetic step involves the disconnection of the carboxamide bond. This leads back to 3-isopropyl-1H-pyrazole-5-carboxylic acid (or its corresponding acid chloride/ester) and ammonia (B1221849) or a protected amine equivalent. This approach is common in the synthesis of pyrazole carboxamides, where a pre-formed pyrazole carboxylic acid is coupled with various amines. nih.govnih.gov

Pyrazole Ring Disconnection (C-C and C-N bonds): A more fundamental disconnection involves breaking the pyrazole ring itself. Based on the classical Knorr pyrazole synthesis, the ring can be disconnected to reveal a 1,3-dicarbonyl precursor and a hydrazine (B178648). jk-sci.comwikipedia.org For the target molecule, this would require 4-methyl-1,3-dioxopentane (an isopropyl-substituted 1,3-dicarbonyl equivalent) and hydrazine. Another powerful strategy is the [3+2] cycloaddition, which disconnects the pyrazole into a two-atom component ([NN], e.g., a diazo compound) and a three-atom component ([CCC], e.g., an α,β-unsaturated alkyne or alkene). nih.govnih.gov

These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.

Classical and Modern Approaches to Pyrazole Ring Formation with Isopropyl Substitution

The construction of the pyrazole core is the cornerstone of synthesizing this compound. Both classical and modern methods are employed, each with distinct advantages regarding efficiency, regioselectivity, and substrate scope.

Classical Approach: Knorr Pyrazole Synthesis

The most traditional method is the Knorr pyrazole synthesis, first reported in 1883, which involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. jk-sci.comwikipedia.orgmdpi.com To synthesize a 3-isopropyl-substituted pyrazole, a precursor such as 4-methyl-1,3-dioxopentane would be reacted with hydrazine. The reaction typically proceeds under acidic or basic conditions. A primary challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of two regioisomers. mdpi.com

Modern Approaches

Modern synthetic chemistry offers several advanced alternatives to the classical Knorr synthesis, often providing higher yields and better regiocontrol.

1,3-Dipolar Cycloaddition: This is a highly efficient and regioselective method for forming five-membered rings. nih.gov The reaction can involve the cycloaddition of a diazoalkane (as the [CNN] component) with an appropriately substituted alkyne or alkene (the [CC] component). nih.gov For instance, the reaction of diazomethane (B1218177) with an isopropyl-substituted acetylenic ketone can yield the desired pyrazole core.

Condensation with α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated ketones and aldehydes with hydrazines can produce pyrazolines, which are then oxidized to form the aromatic pyrazole ring. mdpi.com

Multicomponent Reactions (MCRs): These reactions involve combining three or more reactants in a single pot to form the final product, which is highly efficient and atom-economical. researchgate.netnih.gov A one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can produce polyfunctional pyrazoles. organic-chemistry.org

A flexible synthesis for installing various substituents at the C5 position, including an isopropyl group, involves coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. acs.org

Table 1: Comparison of Synthetic Approaches to Pyrazole Ring Formation

| Method | Precursors | Key Advantages | Potential Challenges | Reference |

|---|---|---|---|---|

| Knorr Synthesis (Classical) | 1,3-Dicarbonyl compound + Hydrazine | Well-established, readily available starting materials | Lack of regioselectivity with unsymmetrical diketones, harsh conditions | jk-sci.commdpi.com |

| 1,3-Dipolar Cycloaddition (Modern) | Diazo compound + Alkyne/Alkene | High efficiency, excellent regioselectivity | Handling of potentially unstable diazo compounds | nih.govnih.gov |

| Multicomponent Reactions (Modern) | Aldehyde + 1,3-Dicarbonyl + Hydrazine (or equivalents) | High atom economy, operational simplicity, reduced waste | Optimization of reaction conditions can be complex | researchgate.netorganic-chemistry.org |

Derivatization of the Carboxamide Moiety in this compound

Once the 3-isopropyl-1H-pyrazole-5-carboxylic acid core is synthesized, the carboxamide moiety can be introduced and further derivatized to create a library of analogous compounds. This is a common strategy in medicinal and agricultural chemistry to explore structure-activity relationships. acs.orgnih.gov

The typical procedure involves converting the pyrazole carboxylic acid into a more reactive intermediate, such as a pyrazole carbonyl chloride. nih.gov This is often achieved by reacting the acid with an agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with a diverse range of primary or secondary amines to yield the corresponding N-substituted 3-isopropyl-1H-pyrazole-5-carboxamides. nih.govjst.go.jp

Research has demonstrated the synthesis of extensive libraries of pyrazole carboxamides by reacting a single pyrazole acid chloride intermediate with various amines, including:

Substituted anilines

Benzylamines

Aliphatic and alicyclic amines

Heterocyclic amines

For example, a study on novel pyrazole carboxamides synthesized a series of compounds by reacting pyrazole carbonyl chloride with different substituted amines. nih.gov Another investigation designed pyrazole-thiazole carboxamides, showcasing the versatility of this derivatization approach. proquest.com This modular strategy allows for the systematic modification of the substituent on the amide nitrogen, enabling fine-tuning of the molecule's properties.

Table 2: Examples of Amine Substrates for Carboxamide Derivatization

| Amine Class | Specific Example | Resulting Carboxamide Structure Fragment | Reference |

|---|---|---|---|

| Aromatic Amines | Aniline | -C(O)NH-Ph | nih.gov |

| Alicyclic Amines | Cyclohexanamine | -C(O)NH-Cyclohexyl | scielo.br |

| Heterocyclic Amines | 2-Aminothiazole | -C(O)NH-(1,3-thiazol-2-yl) | proquest.com |

| Alkylamines | (4-Methoxyphenyl)methanamine | -C(O)NH-CH₂(4-MeO-Ph) | scielo.br |

Regioselective Synthesis and Functionalization of this compound Derivatives

Regioselectivity is a critical consideration in both the initial synthesis of the pyrazole ring and its subsequent functionalization.

Regioselectivity in Ring Formation

As mentioned, the condensation of an unsymmetrical 1,3-diketone with hydrazine can yield a mixture of two regioisomeric pyrazoles. mdpi.commdpi.com Achieving regiocontrol is paramount. Modern catalytic systems have been developed to address this challenge. For example, a copper(II) nitrate (B79036) catalyst was used for the acid-free condensation of 1,3-diketones with substituted hydrazines, providing highly regioselective products. nih.gov The choice of reaction conditions and catalysts can steer the reaction towards the desired 3-substituted or 5-substituted isomer.

Regioselective Functionalization of the Pyrazole Ring

Direct C-H functionalization has emerged as a powerful tool for modifying the pyrazole core without the need for pre-functionalized substrates. rsc.org This allows for the introduction of new substituents at specific positions (C4, C5, or N1) of a pre-formed pyrazole ring.

C5-Arylation: Palladium-catalyzed C-H arylation reactions can be directed to the C5 position. academie-sciences.fr Studies have shown that using a removable blocking group, such as an ester at the C4 position, effectively directs arylation to the C5 position. The blocking group can then be easily removed, yielding a C5-functionalized pyrazole. academie-sciences.fr

C4-Functionalization: Other methods have been developed for selective functionalization at the C4 position. For example, a hypervalent iodine-mediated approach allows for the electrophilic thio- or selenocyanation at the C4 position of unsubstituted pyrazoles. beilstein-journals.org

N-Arylation: Palladium-catalyzed coupling reactions are also effective for the N-arylation of pyrazole derivatives, using aryl triflates as coupling partners. organic-chemistry.orgacs.org

These regioselective methods are invaluable for creating complex derivatives of this compound, allowing for targeted modifications of the heterocyclic scaffold to explore its chemical space.

Green Chemistry Principles and Sustainable Synthetic Routes for Pyrazole Carboxamides

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.goveurekaselect.com Conventional methods often rely on hazardous reagents, organic solvents, and high temperatures. researchgate.netsci-hub.se Green methodologies offer safer, more sustainable, and often more efficient alternatives. researchgate.net

Key green chemistry strategies applicable to the synthesis of pyrazole carboxamides include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a primary goal. nih.govthieme-connect.com Aqueous synthesis of pyrazoles has been achieved using catalysts like Amberlyst-70, which is non-toxic and recyclable. mdpi.com

Solvent-Free Reactions: Techniques such as microwave irradiation and grinding (mechanochemistry) can facilitate reactions without any solvent, reducing waste and often shortening reaction times. eurekaselect.commdpi.comnih.gov

Multicomponent Reactions (MCRs): As previously noted, MCRs enhance sustainability by combining multiple synthetic steps into a single operation, which increases atom economy and reduces energy consumption and waste generation. researchgate.netnih.gov

Use of Recyclable and Heterogeneous Catalysts: Developing catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green chemistry. nih.govresearchgate.net Heterogeneous nickel-based catalysts have been used for the one-pot synthesis of pyrazoles and can be reused for multiple cycles with minimal loss of activity. mdpi.com

These sustainable approaches are not only environmentally responsible but can also be more cost-effective, making them highly attractive for both academic research and industrial-scale production of pyrazole derivatives. sci-hub.se

Catalytic Protocols in the Synthesis of this compound and Related Structures

Catalysis is central to modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. The synthesis of pyrazoles heavily relies on various catalytic protocols to control reactivity, enhance yields, and ensure selectivity. nih.govresearchgate.net

Transition-Metal Catalysis

A wide range of transition metals are employed to catalyze different steps in pyrazole synthesis and functionalization.

Palladium (Pd): Palladium is one of the most versatile catalysts in this field. It is widely used in cross-coupling reactions for C-H functionalization to form new C-C and C-N bonds on the pyrazole ring. rsc.orgacademie-sciences.frorganic-chemistry.org For example, palladium-catalyzed coupling of aryl triflates with pyrazoles is an effective method for N-arylation. acs.org

Copper (Cu): Copper catalysts are used in cycloaddition reactions and multicomponent processes. rsc.org A copper-catalyzed three-component process using β-dimethylamino vinyl ketones as substrates has been reported for pyrazole synthesis with high yields and excellent regioselectivity. nih.gov

Nickel (Ni): Nickel catalysts, particularly heterogeneous nickel-based systems, have been developed for the green, one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com

Iron (Fe): Iron-catalyzed routes have been established for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org

Other Catalytic Systems

Beyond transition metals, other catalytic systems are also important.

Heterogeneous Catalysts: These catalysts, such as silica-supported copper or nano-ZnO, are in a different phase from the reactants. mdpi.comnih.govrsc.org Their primary advantage is ease of separation and recyclability, which aligns with green chemistry principles. nih.gov

Organocatalysts: Small organic molecules can also act as catalysts. For instance, L-tyrosine has been used to catalyze the four-component condensation to form pyrano[2,3-c]pyrazole derivatives. nih.gov

Table 3: Overview of Catalytic Systems in Pyrazole Synthesis

| Catalyst Type | Metal/Compound | Application | Key Features | Reference |

|---|---|---|---|---|

| Transition Metal | Palladium (Pd) | C-H Arylation, N-Arylation | High efficiency in cross-coupling, versatile | academie-sciences.frorganic-chemistry.orgacs.org |

| Transition Metal | Copper (Cu) | Cycloadditions, MCRs | Promotes regioselective synthesis, cost-effective | nih.govrsc.org |

| Transition Metal | Nickel (Ni) | One-pot condensation | Enables green synthesis at room temperature, reusable catalyst | mdpi.com |

| Heterogeneous | Nano-ZnO, CeO₂/SiO₂ | Condensation reactions | Environmentally friendly, recyclable, stable | mdpi.comthieme-connect.com |

| Organocatalyst | L-tyrosine | Multicomponent condensation | Metal-free, biodegradable | nih.gov |

Elucidation of Molecular Structure and Conformational Dynamics

High-Resolution Spectroscopic Characterization of 3-isopropyl-1H-pyrazole-5-carboxamide and its Analogs

Spectroscopic analysis provides a window into the intricate structural features of pyrazole (B372694) derivatives, including the subject compound. rsc.org A combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry allows for a comprehensive characterization of these molecules in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric and Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the tautomeric and conformational equilibria of pyrazole-5-carboxamides. researchgate.net The pyrazole ring system can exist in different tautomeric forms, and the presence of substituents influences this equilibrium.

For instance, in a study of 1H-pyrazole-3-(N-tert-butyl)-carboxamide, NMR analysis revealed the presence of both 3-substituted and 5-substituted tautomers in solution. nih.gov The ratio of these tautomers was found to be dependent on temperature, with the 3-substituted form being predominant at 293 K (90%). nih.gov This dynamic equilibrium is a key feature of such compounds. The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei, providing valuable information about the dominant tautomer and the conformation of the carboxamide group. researchgate.netnih.gov

In analogs like 1-phenyl-1H-pyrazol-3-ols, NMR data, when compared with that of "fixed" derivatives, helps in confirming the predominant tautomeric form in different solvents. mdpi.com For example, in nonpolar solvents like CDCl₃, these compounds exist mainly as 1H-pyrazol-3-ol molecule pairs, while in DMSO-d₆, they are present as monomers. mdpi.com The analysis of spin-spin coupling constants and Nuclear Overhauser Effect (NOE) data can further refine the conformational details of the pyrazole core and its substituents. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives

| Proton | 1H-pyrazole chemicalbook.com | 1-Phenyl-1H-pyrazol-3-ol mdpi.com | 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide nanobioletters.com |

|---|---|---|---|

| Pyrazole H-4 | 6.36 (d) | 6.36 (d) | 3.61-3.68 (dd) |

| Pyrazole H-5 | 7.83 (d) | 8.84 (s) | 4.21-4.32 (dd) |

| NH/OH | - | 11.10 (s) | 8.18-8.34 (s, NH₂) |

| Aromatic H | - | 7.29-7.80 (m) | - |

| Other | - | 2.38 (s, COCH₃) | 2.98-3.10 (s, N(CH₃)₂) |

Note: This table is illustrative and compiles data from different pyrazole analogs to show the range of chemical shifts.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives

| Carbon | 1-Phenyl-1H-pyrazol-3-ol mdpi.com | 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide and its derivatives researchgate.net | Pyrazole-carboxamides (6a-i) nih.gov |

|---|---|---|---|

| Pyrazole C-3 | 164.0 | - | - |

| Pyrazole C-4 | 108.4 | - | - |

| Pyrazole C-5 | 128.1 | - | 108.59 |

| C=O (Amide) | - | - | 159.00-162.78 |

| C=O (Ketone) | 195.7 | - | 191.07-191.23 |

| Aromatic C | 119.1-139.0 | - | - |

Note: This table is illustrative and compiles data from different pyrazole analogs to showcase typical chemical shift ranges.

Vibrational Spectroscopy (IR, Raman) for Intramolecular Interactions

Infrared (IR) and Raman spectroscopy are instrumental in identifying functional groups and probing intramolecular interactions, such as hydrogen bonding, within this compound and its analogs. rsc.orgnih.gov The vibrational frequencies of specific bonds are sensitive to their immediate chemical environment.

The N-H stretching vibrations in pyrazoles are particularly informative. In the solid state, extensive hydrogen bonding leads to a lowering and broadening of the N-H stretching band, typically observed in the range of 2600–3200 cm⁻¹. mdpi.com The exact position and shape of this band can indicate the nature of the hydrogen-bonding network, such as the formation of dimers or catemers. mdpi.com For example, pyrazoles forming catemeric chains show a sharp feature around 3110-3133 cm⁻¹. mdpi.com

The C=O stretching frequency of the carboxamide group is also a key diagnostic peak. Its position can indicate the extent of its involvement in hydrogen bonding. In pyrazole-carboxamide derivatives, the amide C=O stretch is typically observed in the region of 1630-1680 cm⁻¹. nih.gov Other characteristic bands include C=N stretching, C-N stretching, and various ring vibrations of the pyrazole core. researchgate.netresearchgate.net Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the pyrazole ring. scilit.com

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Pyrazole Derivatives

| Functional Group | 4-Halogenated-1H-pyrazoles mdpi.com | Pyrazole-carboxamides bearing sulfonamide moiety nih.gov | 5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide researchgate.net |

|---|---|---|---|

| N-H Stretch | 2600-3200 | - | - |

| C=O Stretch (Amide) | - | - | - |

| SO₂ Stretch (asym/sym) | - | 1397-1320 / 1167-1144 | - |

| C=N Stretch | - | - | 1589.23 |

| C=C Stretch (Aromatic) | - | - | 1419.51-1531.37 |

| C=S Stretch | - | - | 1027.99 |

Note: This table is illustrative, compiling data from various pyrazole analogs to highlight characteristic vibrational bands.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation patterns. rsc.orgnanobioletters.com This information helps to confirm the molecular structure and can provide insights into the stability of different parts of the molecule.

In the mass spectra of pyrazole derivatives, the molecular ion peak (M+) is typically observed, confirming the compound's molecular mass. nanobioletters.com The subsequent fragmentation pattern is characteristic of the specific substitution on the pyrazole ring and the carboxamide moiety. Common fragmentation pathways may involve the loss of the carboxamide group, cleavage of the isopropyl group, and fragmentation of the pyrazole ring itself. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent molecule and its fragments with high accuracy. nih.gov

X-ray Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For 1H-pyrazole-3-(N-tert-butyl)-carboxamide, an analog of the title compound, X-ray analysis confirmed its tautomeric form in the crystal. nih.govresearchgate.net

Such studies reveal the precise conformation of the isopropyl group relative to the pyrazole ring and the orientation of the carboxamide group. Furthermore, crystallographic data elucidates the nature of intermolecular hydrogen bonding, which often dictates the packing of molecules in the crystal lattice. nih.gov For instance, pyrazole derivatives can form dimers or extended chains through hydrogen bonds involving the pyrazole N-H and the carboxamide group. mdpi.comresearchgate.net

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Investigations (if applicable)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is relevant for the stereochemical investigation of chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for example, in the N-substituent of the carboxamide group, would make these techniques applicable. In such cases, CD and ORD spectra could be used to determine the absolute configuration of the chiral center and to study conformational changes in solution. For many reported pyrazole derivatives, this specific analysis is not applicable as they are not chiral. connectjournals.comnih.gov

Chemical Reactivity and Reaction Mechanism Studies

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring in 3-isopropyl-1H-pyrazole-5-carboxamide

The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, which significantly influences its reactivity. Generally, pyrazoles are considered electron-rich systems, making them susceptible to electrophilic attack. nih.gov However, the reactivity is also dependent on the nature and position of substituents on the ring.

The pyrazole ring in this compound possesses both nucleophilic and electrophilic centers. The nitrogen atoms (N1 and N2) and the C4 carbon atom are typically nucleophilic, while the C3 and C5 carbons are more electrophilic in nature. nih.gov The presence of an isopropyl group at the C3 position, being an electron-donating group, is expected to increase the electron density of the ring, thereby enhancing its nucleophilicity. Conversely, the electron-withdrawing carboxamide group at the C5 position will decrease the electron density, particularly at the C5 carbon, making it more susceptible to nucleophilic attack.

Recent theoretical studies on substituted pyrazoles have shown that electron-donating groups at the C3 position can increase the basicity of the pyrazole ring. nih.gov This suggests that the N2 nitrogen in this compound would be more basic and, therefore, more nucleophilic. Deprotonation of the N1-H by a base would generate a pyrazolate anion, a potent nucleophile that can readily react with various electrophiles. nih.gov

Electrophilic substitution reactions, such as nitration, halogenation, and acylation, are expected to occur preferentially at the C4 position of the pyrazole ring, which is the most electron-rich carbon. The regioselectivity of these reactions can, however, be influenced by steric hindrance from the adjacent isopropyl group.

Transformations of the Carboxamide Functional Group

The carboxamide functional group (-CONH2) at the C5 position of this compound is a versatile moiety that can undergo a range of chemical transformations. These reactions are crucial for the synthesis of various derivatives with potentially interesting chemical and biological properties.

One of the most common reactions of the carboxamide group is its conversion into other functional groups. For instance, pyrazole-3-carboxylic acids can be converted into their corresponding acid chlorides, which then react with various amines to form a diverse range of N-substituted pyrazole-3-carboxamides. niscpr.res.in Similarly, the reaction of pyrazole-3-carboxylic acid chlorides with alcohols can yield the corresponding esters. researchgate.net While these examples are for the 3-carboxy isomer, similar reactivity can be expected for the 5-carboxamide group of the target molecule.

The synthesis of novel pyrazole bis-carboxamide derivatives has been described, starting from pyrazole-3-carboxylic acid chlorides and various binucleophiles. niscpr.res.in This highlights the potential of the carboxamide group to act as a building block for more complex molecular architectures.

Furthermore, the amide functionality can be involved in cyclization reactions to form fused heterocyclic systems. The synthesis of various heterocyclic compounds often utilizes the reactivity of amide groups incorporated into heterocyclic bases.

Below is a table summarizing potential transformations of the carboxamide group based on the reactivity of similar compounds.

| Reaction Type | Reagents | Product Type | Reference |

| Amidation | Amines/Acid Chlorides | N-substituted carboxamides | niscpr.res.in |

| Esterification | Alcohols/Acid Chlorides | Pyrazole esters | researchgate.net |

| Synthesis of bis-carboxamides | Binucleophiles/Acid Chlorides | Pyrazole bis-carboxamides | niscpr.res.in |

This table presents potential reactions based on studies of related pyrazole carboxamides, not specifically on this compound.

Metal Coordination Chemistry and Ligand Properties of this compound

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide variety of metal ions. nih.govmdpi.com The nitrogen atoms of the pyrazole ring, particularly the sp2-hybridized nitrogen, are excellent donor sites for metal coordination. The presence of the carboxamide group in this compound introduces an additional potential coordination site through the carbonyl oxygen or the amide nitrogen, allowing for diverse coordination modes.

The coordination behavior of pyrazole-based ligands is influenced by the substituents on the ring. In the case of this compound, the isopropyl group at the C3 position and the carboxamide at C5 can influence the steric and electronic properties of the resulting metal complexes.

Studies on related pyrazole carboxamide ligands have demonstrated their versatility in forming coordination complexes. For example, dinuclear nickel(II) and copper(II) complexes have been synthesized with 8-quinoline-1H-pyrazole-3-carboxamide, where the ligand coordinates to the metal centers through the pyrazole and quinoline (B57606) nitrogen atoms as well as the deprotonated amide nitrogen. researchgate.net Similarly, mononuclear Ni(II) and dinuclear Cd(II) complexes have been prepared with 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide and 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide. mdpi.com

The coordination of 3,5-dimethyl-1H-pyrazole to copper(II) has also been studied, revealing a square-pyramidal coordination environment where the pyrazole nitrogen atoms coordinate to the copper center. dnu.dp.ua Given these examples, it is expected that this compound can act as a mono- or bidentate ligand, coordinating to metal ions through the pyrazole nitrogen(s) and potentially the carboxamide group. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other coordinating ligands.

The table below summarizes the coordination behavior of some related pyrazole ligands.

| Ligand | Metal Ion(s) | Coordination Mode | Reference |

| 8-Quinoline-1H-pyrazole-3-carboxamide | Ni(II), Cu(II) | Tridentate (N, N, N) | researchgate.net |

| 1,5-Dimethyl-N-phenyl-1H-pyrazole-3-carboxamide | Ni(II) | Bidentate | mdpi.com |

| 1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide | Cd(II) | Bidentate | mdpi.com |

| 3,5-Dimethyl-1H-pyrazole | Cu(II) | Monodentate (N) | dnu.dp.ua |

This table illustrates the coordination chemistry of similar pyrazole-based ligands and suggests potential coordination modes for this compound.

Mechanistic Investigations of Novel Reactions Involving the Pyrazole Carboxamide Scaffold

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). The regioselectivity of this reaction, leading to either the 1,3- or 1,5-disubstituted pyrazole, is a key aspect that has been investigated mechanistically. The reaction conditions, including the nature of the hydrazine (e.g., free base vs. hydrochloride salt), can significantly influence the outcome. acs.org

In reactions involving the carboxamide group, mechanistic studies have often focused on amide bond formation and cleavage. For instance, the synthesis of pyrazole-carboxamides from pyrazole-carboxylic acids and amines typically proceeds through the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by nucleophilic attack by the amine. jst.go.jp

Furthermore, the interaction of pyrazole-carboxamide derivatives with biological targets, such as DNA, has been investigated to understand their mechanism of action at a molecular level. Molecular docking and spectroscopic studies have been employed to elucidate the binding modes and interactions of these compounds with biomolecules. jst.go.jpnih.gov

Although detailed mechanistic investigations for reactions of this compound are yet to be reported, the existing knowledge on related systems provides a solid foundation for predicting and understanding its chemical behavior.

Theoretical and Computational Chemistry of 3 Isopropyl 1h Pyrazole 5 Carboxamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules like 3-isopropyl-1H-pyrazole-5-carboxamide.

DFT studies on related pyrazole (B372694) carboxamide derivatives have been used to optimize molecular geometry and analyze electronic properties. nih.govresearchgate.net For instance, in a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level revealed a planar conformation, suggesting significant conjugation and stability. nih.govresearchgate.net The calculated HOMO-LUMO energy gap of approximately 4.458 eV indicated high electronic stability and low chemical reactivity. nih.gov Such analyses help in understanding the fundamental electronic characteristics that govern the molecule's behavior.

Key parameters derived from these calculations include:

Optimized Geometry: Provides the most stable three-dimensional arrangement of atoms.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are crucial for predicting electronic transitions and reactivity. A large energy gap generally implies higher stability. nih.gov

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential reactions. nih.govbohrium.com

These computational approaches have been successfully applied to various pyrazole derivatives to elucidate their structural and electronic properties, which are foundational for understanding their biological activity. bohrium.comsuperfri.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a dynamic perspective of molecular behavior, capturing the conformational changes and interactions of a molecule with its environment, such as a solvent, over time. This technique is invaluable for exploring the flexibility of the this compound structure and how it is influenced by its surroundings.

MD simulations can reveal:

Conformational Landscapes: By simulating the molecule's movement, researchers can identify the most probable and energetically favorable shapes (conformations) it can adopt. This is critical as the biological activity of a molecule is often dependent on its specific conformation.

Solvation Effects: The presence of a solvent, like water, can significantly impact a molecule's structure and dynamics. MD simulations can model these interactions, providing a more realistic picture of the molecule's behavior in a biological system.

Stability of Docking Poses: When a molecule is docked to a biological target, MD simulations can be used to assess the stability of the predicted binding mode over time, confirming the persistence of key interactions. nih.gov

The development of various force fields and simulation software packages has made MD simulations a standard and powerful tool in computational chemistry and drug design. mdpi.com

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental results to confirm the molecule's structure.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule's chemical bonds. researchgate.net For example, in a study of pyrazole-carboxamides bearing a sulfonamide moiety, FT-IR spectra showed characteristic NH stretching vibrations and SO2 asymmetric and symmetric stretching vibrations, which were consistent with the synthesized structures. nih.gov These predicted spectra aid in the interpretation of experimental data.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be calculated. For a series of pyrazole-carboxamides, the CONH protons were observed between δ = 10.94–10.76 ppm, and the amide carbonyl groups appeared in the range of δ = 162.78–159.00 ppm in the ¹³C-NMR spectra. nih.gov Computational tools like the Gauge-Independent Atomic Orbital (GIAO) method are often employed for accurate NMR predictions. researchgate.net

Comparing in silico and experimental spectra provides a robust method for structural verification of newly synthesized compounds. researchgate.netnist.gov

Molecular Docking and Binding Mode Analysis with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Studies on analogous pyrazole carboxamides have demonstrated the utility of this approach. For example, in the development of nematicides, molecular docking revealed that a 3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide derivative interacted with succinate (B1194679) dehydrogenase via a hydrogen bond. connectjournals.comresearchgate.net Similarly, docking studies of pyrazole-thiazolidinone conjugates into the crystal structure of topoisomerase II and topoisomerase IV showed that the compounds preferably interact with the targets through hydrogen bonding. nih.gov

The process typically involves:

Preparation of the Ligand and Receptor: Generating 3D structures of both the small molecule and the target protein.

Docking Simulation: Using a scoring function to place the ligand into the binding site of the receptor in various orientations and conformations.

Analysis of Binding Modes: Evaluating the predicted poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.

This analysis provides crucial information for understanding the mechanism of action and for designing derivatives with improved binding and, consequently, enhanced biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Pyrazole Carboxamide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

For pyrazole carboxamide analogs, QSAR studies can identify the key structural features that influence their activity. For instance, a 3D-QSAR study on novel pyrazole carboxamide derivatives as antifungal agents used the comparative molecular field analysis (CoMFA) technique. rsc.orgresearchgate.net This study yielded a model with good predictive ability, which helped in understanding the structure-activity relationship and designing more potent antifungal compounds. rsc.org

The general workflow for a QSAR study includes:

Data Set Preparation: Assembling a series of compounds with known biological activities.

Descriptor Calculation: Quantifying various physicochemical properties (e.g., steric, electronic, hydrophobic) of the molecules.

Model Development: Using statistical methods, such as partial least-squares (PLS) regression, to build a mathematical model that correlates the descriptors with biological activity. nih.govacs.org

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. nih.gov

Successful QSAR models serve as valuable tools for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. imaging.org

Mechanistic Investigations of Biological Activity in Vitro and Molecular Level

Exploration of Pyrazole (B372694) Carboxamides as Enzyme Inhibitors

The pyrazole carboxamide core has been extensively utilized in the design of various enzyme inhibitors, targeting a range of enzymes critical in physiological and pathological processes.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition Studies

A significant body of research highlights the role of pyrazole carboxamides as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle. This inhibition is a cornerstone of the fungicidal activity of many commercial agrochemicals.

Derivatives of pyrazole-4-carboxamide have been designed and synthesized based on the structures of known SDHI fungicides like fluxapyroxad (B1673505) and flutolanil. nih.gov Many of these novel compounds have demonstrated excellent in vitro antifungal activity against various plant pathogens. nih.govresearchgate.net For instance, certain pyrazole-4-carboxamide derivatives bearing an ether group showed outstanding activity against Rhizoctonia solani, with EC50 values significantly lower than commercial standards like boscalid (B143098) and fluxapyroxad. researchgate.net Similarly, pyrazole-5-yl-amide derivatives incorporating cinnamamide (B152044) structural fragments have been identified as potential SDH inhibitors with notable antifungal effects against Valsa mali. acs.org

Molecular docking studies have provided insights into the binding mechanism of these inhibitors. It is proposed that pyrazole-4-carboxamide derivatives can fit into the binding pocket of SDH, forming hydrogen bond interactions with key amino acid residues such as TRP173 and TRY58, similar to the binding mode of fluxapyroxad. nih.govresearchgate.net This interaction blocks the normal function of SDH, leading to the disruption of fungal respiration and ultimately, cell death. Further studies on pyrazole carboxamide thiazole (B1198619) derivatives have also validated their mode of action as SDH inhibitors, with molecular docking revealing interactions with residues like TRP O: 173, SER P: 39, TYR Q: 58, and ARG P: 43. nih.gov

| Compound Class | Target Organism | EC50 (µg/mL) | Reference Fungicide | EC50 (µg/mL) |

| Pyrazole-4-carboxamide derivative (7d) | Rhizoctonia solani | 0.046 | Boscalid | 0.741 |

| Pyrazole-4-carboxamide derivative (12b) | Rhizoctonia solani | 0.046 | Fluxapyroxad | 0.103 |

| Pyrazole-5-yl-amide derivative (G22) | Valsa mali | 0.48 | Boscalid | 2.80 |

| Pyrazole carboxamide thiazole (6i) | Valsa mali | 1.77 | Boscalid | 9.19 |

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

The pyrazole scaffold is a well-established pharmacophore in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Marketed drugs such as celecoxib (B62257) feature a central pyrazole ring. nih.gov The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs. nih.gov

Research into novel pyrazole derivatives has led to the development of compounds with high COX-2 inhibitory potency and selectivity. nih.govresearchgate.net For example, a series of novel pyrazole derivatives were synthesized and showed selective COX-2 inhibition with IC50 values in the nanomolar range. nih.gov The design of these inhibitors often involves linking the central pyrazole core to a phenylsulfonamide group, a key feature for selective COX-2 inhibitory activity. nih.gov Molecular docking studies have revealed that these compounds can form hydrogen bonds with key residues in the COX-2 active site, such as Arg120. nih.gov The binding of these inhibitors is often stabilized by hydrophobic interactions. nih.gov

While direct studies on 3-isopropyl-1H-pyrazole-5-carboxamide are not available, the general principles of COX inhibition by pyrazole derivatives suggest that appropriate substitution on the pyrazole ring is crucial for activity and selectivity.

| Compound | COX-2 IC50 (µM) |

| Pyrazole derivative 11 | 0.043 |

| Pyrazole derivative 12 | 0.049 |

| Pyrazole derivative 15 | 0.045 |

Kinase Inhibition Profiles and Molecular Interactions

The pyrazole ring is considered a "privileged scaffold" in the design of protein kinase inhibitors, which are critical targets in cancer therapy and other diseases. nih.govnih.gov Pyrazole-based compounds have been developed to inhibit a variety of kinases, including Aurora kinases, Akt, and Fms-like receptor tyrosine kinase 3 (FLT3). nih.govtandfonline.commdpi.commdpi.com

For instance, N,1,3-triphenyl-1H-pyrazole-4-carboxamides have been studied as Aurora A kinase inhibitors, with QSAR models indicating that bulky, electron-withdrawing substituents are favored for inhibitory activity. tandfonline.com In the development of Akt inhibitors, the replacement of a 2-aminopyrimidine (B69317) fragment with a pyrazole ring was a key step in improving efficacy. mdpi.com A specific example of a related compound is a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, which was identified as a potent and specific inhibitor of RET kinase. nih.gov This compound demonstrated an IC50 of 44 nM against wild-type RET and 252 nM against the gatekeeper mutant. nih.gov

Docking studies of pyrazole-based kinase inhibitors have shown that the pyrazole moiety often forms critical hydrogen bonds with the hinge region of the kinase domain. nih.govmdpi.com For example, in the case of FLT3 inhibitors, the pyrazole-3-carboxamide skeleton forms conserved hydrogen bonds with the hinge region of the kinase. mdpi.com

| Kinase Target | Pyrazole Derivative Class | Key Finding |

| Aurora A Kinase | N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Bulky, electron-withdrawing groups enhance activity. tandfonline.com |

| Akt | Pyrazole-based inhibitors | Pyrazole ring improves efficacy over pyrimidine (B1678525) analogs. mdpi.com |

| RET Kinase | 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide | Potent and specific inhibition (IC50 = 44 nM for wild-type). nih.gov |

| FLT3 | 1H-pyrazole-3-carboxamides | Pyrazole-3-carboxamide skeleton forms key hydrogen bonds with the kinase hinge region. mdpi.com |

Xanthine (B1682287) Oxidase Inhibition Investigations

Pyrazole derivatives have also been investigated as inhibitors of xanthine oxidase (XO), an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govsemanticscholar.org Overproduction of uric acid can lead to hyperuricemia and gout.

Studies have identified pyrazole-based compounds that exhibit significant XO inhibitory activity, with some being more potent than the standard drug allopurinol. semanticscholar.org For example, one pyrazole derivative demonstrated an IC50 of 0.83 µM against xanthine oxidase. semanticscholar.org Structure-activity relationship studies of pyrazole-based 1,3,4-oxadiazole (B1194373) derivatives have shown that substitutions with nitro, cyano, and fluoro groups on a phenyl ring can be favorable for XO inhibition. nih.gov The 4'-pyridyl moiety on the pyrazole ring has also been shown to significantly elevate activity. nih.gov

While there is no specific data for this compound, the existing research on related pyrazole structures suggests that this class of compounds has the potential to act as xanthine oxidase inhibitors.

Receptor Binding and Ligand-Target Interaction Studies

The versatility of the pyrazole carboxamide scaffold extends to its ability to interact with various G protein-coupled receptors (GPCRs), most notably the cannabinoid receptors.

Cannabinoid Receptor (CB1, CB2) Affinity and Selectivity

A vast number of pyrazole-3-carboxamide and pyrazole-5-carboxamide derivatives have been synthesized and evaluated for their affinity and selectivity towards the cannabinoid receptors, CB1 and CB2. nih.govnih.gov These receptors are key components of the endocannabinoid system and are implicated in a wide range of physiological processes.

The substitution pattern on the pyrazole ring and the carboxamide nitrogen is critical in determining the affinity and selectivity for CB1 and CB2 receptors. For instance, in a series of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, compounds with 2,4-dichlorophenyl or 2,4-difluorophenyl groups at position 1 of the pyrazole were generally more selective for the hCB1 receptor. nih.gov Conversely, an N-cyclohexyl group at the 3-carboxamide was a determinant for hCB2 selectivity. nih.gov

Tricyclic pyrazole-based compounds have also been extensively studied as cannabinoid receptor ligands. nih.gov Depending on the nature of the fused ring system, these compounds can exhibit high affinity and selectivity for either CB1 or CB2 receptors. For example, certain 1,4,5,6-tetrahydrobenzo(6,7)cyclohepta(1,2-c)pyrazole-based derivatives showed preferential affinity for CB1 receptors. nih.gov In contrast, some benzofuro(3,2-c)pyrazol-based derivatives displayed high affinity for CB2 receptors. nih.gov

| Pyrazole Derivative Class | Receptor Selectivity | Key Structural Feature |

| 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | hCB1 selective | 2,4-Dichlorophenyl or 2,4-difluorophenyl at pyrazole position 1. nih.gov |

| 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | hCB2 selective | N-cyclohexyl group at the 3-carboxamide. nih.gov |

| 1,4,5,6-Tetrahydrobenzo(6,7)cyclohepta(1,2-c)pyrazole-based derivatives | CB1 preferential | Fused seven-membered ring system. nih.gov |

| Benzofuro(3,2-c)pyrazol-based derivatives | High CB2 affinity | Fused benzofuran (B130515) ring system. nih.gov |

Estrogen Receptor Ligand Binding

Research into the pyrazole scaffold has revealed its potential as a ligand for estrogen receptors (ER). Certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the ER. nih.gov One notable analogue, a propylpyrazole triol (PPT), demonstrated a 410-fold binding affinity preference for ERα and acts as the first known ERα-specific agonist. nih.gov Molecular modeling suggests this selectivity arises from the interaction of the pyrazole core and its C4-propyl group with the receptor's ligand-binding domain. nih.gov Further in silico studies on pyrazoline benzenesulfonamide (B165840) derivatives, which are structurally related, have been conducted to design novel antagonists for ERα, a key target in breast cancer therapy. nih.gov These studies identified compounds that form stable hydrogen bonds with key amino acid residues in the ERα binding pocket, such as ARG394 and GLU353. nih.gov While these findings highlight the potential of the pyrazole core to interact with estrogen receptors, specific binding data for this compound is not detailed in the reviewed literature.

Investigation of Other Receptor Subtypes and Binding Mechanisms

The versatile pyrazole carboxamide scaffold has been investigated for its interaction with a variety of other receptors and enzymes.

Farnesoid X Receptor (FXR): A series of 1,3,4-trisubstituted-pyrazole carboxamide analogues have been identified as potent antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism. One analogue demonstrated an IC₅₀ of 2.62 µM in an FXR antagonist assay.

RET Kinase: A novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide was identified as a highly specific and potent inhibitor of the REarranged during Transfection (RET) kinase. This compound showed an IC₅₀ of 44 nM against wild-type RET and 252 nM against the V804M "gatekeeper" mutant, which confers resistance to other inhibitors. A global kinase profiling assay against 369 kinases confirmed its high selectivity for RET.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): Pyrazole sulfonamides, including a 3-isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride derivative, have been developed as non-covalent inhibitors of NAAA. Docking studies showed that the pyrazole ring establishes a critical double hydrogen bond interaction with the E195 residue in the NAAA active site.

Carbonic Anhydrase (CA): A library of pyrazole-carboxamides bearing a sulfonamide moiety was synthesized and evaluated for inhibitory effects against human carbonic anhydrase isoenzymes hCA I and hCA II. The compounds were found to be potent inhibitors of both isoforms.

Cell-Based Assays (Non-Human Clinical) for Molecular Pathway Elucidation

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

The antiproliferative properties of pyrazole carboxamide derivatives have been demonstrated across various cancer cell lines. A significant finding involves a 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivative designed as a specific RET kinase inhibitor. This compound effectively suppressed the growth of Ba/F3 cells transformed with wild-type RET and its V804M mutant, as well as thyroid-cancer derived TT cells, which endogenously express a mutated RET. Notably, it did not affect the parental Ba/F3 cells or normal thyroid cells (Nthy ori-3-1).

Other studies on related pyrazole scaffolds have shown broad antiproliferative action. For instance, certain pyrazole derivatives demonstrated the ability to overcome common drug-resistance mechanisms in tumor cell lines, showing similar antiproliferative activity in both sensitive and resistant strains. A separate pyrazole derivative was reported to inhibit tubulin polymerization with an IC₅₀ value of 3 µM and showed antiproliferative activity against colon-26 adenocarcinoma cells with an IC₅₀ of 8.4 nM.

Table 1: In Vitro Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Cell Line | Activity/Endpoint | Result | Reference |

|---|---|---|---|---|

| 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivative | Ba/F3-RET (Wild-Type) | Growth Suppression | Effective | |

| 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivative | Ba/F3-RET (V804M) | Growth Suppression | Effective | |

| 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivative | TT (Thyroid Cancer) | Growth Suppression | Effective | |

| Pyrazole Derivative | Colon-26 Adenocarcinoma | Antiproliferative | IC₅₀ = 8.4 nM |

Antimicrobial and Antitubercular Efficacy in Cell-Based Models (In Vitro)

The pyrazole carboxamide nucleus has been a foundation for developing new antimicrobial and antitubercular agents. A series of pyrazole-4-carboxamide derivatives were tested for their in vitro antitubercular activity against the Mycobacterium tuberculosis H37Rv strain. The results showed that several of the tested compounds exhibited significant activity, with the most potent compound displaying a Minimum Inhibitory Concentration (MIC) of 3.12 µg/ml. In another study, a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives were designed and shown to have excellent in vitro potency with nanomolar MIC values against the drug-susceptible H37Rv strain. Further research identified a pyrazole derivative, NSC 18725, that inhibits the growth of intracellular M. tuberculosis by inducing autophagy in human macrophages and acts synergistically with the first-line drug isoniazid.

Table 2: In Vitro Antitubercular Activity of Pyrazole Carboxamide Derivatives against M. tuberculosis H37Rv

| Compound Series | Most Active Compound's MIC (µg/ml) | Reference |

|---|---|---|

| Pyrazole-4-carboxamide derivatives | 3.12 | |

| Pyrazole-4-carboxamide derivatives | 6.25 | |

| Pyrazole-4-carboxamide derivatives | 12.5 |

Osteogenic Differentiation and Related Molecular Markers (In Vitro)

The potential of the pyrazole carboxamide scaffold to promote bone formation has been investigated. A specific derivative, 1-(4-(tert-butyl)benzyl)-N-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (Pyr-C), was studied for its effect on the osteogenic differentiation of pre-osteoblastic MC3T3-E1 cells. The study found that Pyr-C inhibited cell proliferation while stimulating differentiation. This was evidenced by an increase in alkaline phosphatase (ALP) activity and enhanced mineral deposition, as measured by Alizarin Red Staining. Furthermore, Pyr-C was shown to up-regulate the gene and protein expression of key molecular markers associated with osteogenesis.

Table 3: Effect of a Pyrazole Carboxamide Derivative (Pyr-C) on Osteogenic Markers in MC3T3-E1 Cells

| Molecular Marker | Effect | Time Point(s) | Reference |

|---|---|---|---|

| Alkaline phosphatase (ALP) | Gene expression up-regulated | Not specified | |

| Bone sialoprotein (BSP) | Gene expression up-regulated | Not specified | |

| Bone sialoprotein (BSP) | Protein expression increased | Day 7, 14, 21 | |

| Osteocalcin (OCN) | Gene expression up-regulated | Not specified | |

| Osteopontin (OPN) | Protein expression increased | Day 14, 21, 28 | |

| Runt-related transcription factor 2 (Runx2) | Gene expression up-regulated | Not specified |

Antidiabetic Activity Mechanisms (In Vitro)

The pyrazole scaffold has been explored for its potential in managing diabetes through various mechanisms. In vitro studies of certain pyrazole derivatives demonstrated potent inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. One derivative, Pyz-1, showed an IC₅₀ value of 75.62 ± 0.56 µM for α-glucosidase inhibition, comparable to the standard drug Acarbose.

More detailed mechanistic work on a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides revealed a bifunctional antidiabetic activity. A lead compound from this series was found to stimulate glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells. Protein expression analysis suggested this occurs via the activation of Pancreatic and Duodenal Homeobox 1 (PDX-1), a key transcription factor in β-cell function. Concurrently, the compound augmented glucose uptake in C2C12 myotube cells by suppressing Mitsugumin 53 (MG53), an E3 ligase that promotes the ubiquitination and degradation of Insulin Receptor Substrate 1 (IRS-1).

Table 4: In Vitro Antidiabetic Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Target Enzyme/Pathway | Activity/Endpoint | Result | Reference |

|---|---|---|---|---|

| Pyz-1 | α-glucosidase | Inhibition | IC₅₀ = 75.62 ± 0.56 µM | |

| Pyz-2 | α-glucosidase | Inhibition | IC₅₀ = 95.85 ± 0.92 µM | |

| Pyz-1 | α-amylase | Inhibition | IC₅₀ = 119.3 ± 0.75 µM | |

| Pyz-2 | α-amylase | Inhibition | IC₅₀ = 120.2 ± 0.68 µM | |

| 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamide analog | Pancreatic β-cells | Insulin Secretion | Stimulated (via PDX-1) |

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| Propylpyrazole triol (PPT) |

| Pyrazoline benzenesulfonamide |

| 1,3,4-trisubstituted-pyrazole carboxamide |

| 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide |

| 3-isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride |

| Pyrazole-carboxamides bearing sulfonamide moiety |

| Pyrazole-4-carboxamide |

| Pyrazolo[1,5-a]pyridine-3-carboxamide |

| NSC 18725 |

| Isoniazid |

| 1-(4-(tert-butyl)benzyl)-N-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide (Pyr-C) |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) |

| Acarbose |

Biophysical Characterization of this compound Binding to Biomolecules

The interaction of small molecule inhibitors with their biological targets is a critical area of investigation in drug discovery and chemical biology. For compounds based on the pyrazole carboxamide scaffold, such as this compound, a key target that has emerged from screening efforts is the enzyme lactate (B86563) dehydrogenase (LDH). nih.govnih.govnih.gov LDH is a crucial enzyme in anaerobic glycolysis, and its inhibition is a therapeutic strategy being explored for various diseases, including cancer. nih.govnih.gov Biophysical techniques are instrumental in elucidating the molecular details of how these inhibitors bind to LDH, providing valuable information on affinity, kinetics, and thermodynamics of the interaction.

While specific biophysical studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the broader class of pyrazole-based LDH inhibitors has been subject to rigorous biophysical characterization. These studies offer significant insights into the binding mechanisms that are likely shared by structurally related compounds. Techniques such as surface plasmon resonance (SPR) and X-ray crystallography have been pivotal in understanding the structure-activity relationships (SAR) within this class of inhibitors. nih.govnih.gov

Research into pyrazole-based LDH inhibitors has led to the development of potent molecules, with extensive biophysical data available for advanced analogs. nih.govnih.gov For instance, SPR has been employed to determine the binding affinity (K_D), as well as the association (k_on) and dissociation (k_off) rate constants for the interaction between these inhibitors and LDHA, the isoform of lactate dehydrogenase predominantly found in cancer cells. nih.govnih.gov These kinetic parameters are crucial for understanding the duration of the inhibitory effect, a concept known as drug-target residence time. nih.gov

Detailed structural studies have also been conducted. Co-crystal structures of pyrazole-based inhibitors bound to LDHA have revealed that these compounds often bind to an allosteric site, distinct from the active site where the natural substrate pyruvate (B1213749) binds. nih.govresearchgate.net This allosteric pocket is located at the interface between two subunits of the tetrameric LDHA enzyme. nih.gov The binding of the inhibitor in this pocket stabilizes an inactive conformation of the enzyme.

The following tables summarize representative biophysical data for advanced pyrazole-based inhibitors of LDHA, which provide a framework for understanding the potential binding characteristics of this compound.

Table 1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data for Pyrazole-Based Inhibitors Binding to LDHA

| Compound ID | K_D (nM) | k_on (1/Ms) | k_off (1/s) | Residence Time (τ) (s) |

| 1 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| NCATS-SM1440 | 0.8 | 1.2 x 10^6 | 9.6 x 10^-4 | 1042 |

| NCATS-SM1441 | 1.3 | 8.9 x 10^5 | 1.2 x 10^-3 | 833 |

| Compound 6 | 46 | Data Not Available | Data Not Available | Data Not Available |

| Compound 21 | 72 | Data Not Available | Data Not Available | Data Not Available |

This table presents data for illustrative, advanced analogs to demonstrate the types of biophysical measurements made for this compound class. Data for this compound itself is not specified in the cited sources. nih.govnih.gov

Table 2: Crystallographic Data for Pyrazole-Based Inhibitors in Complex with LDHA

| Compound ID | PDB Code | Resolution (Å) | Binding Site | Key Interactions |

| Compound 23 | 6Q0D | 2.10 | Allosteric | Hydrogen bonds, hydrophobic interactions |

| NCATS-SM1441 (52) | 6Q13 | 2.30 | Allosteric | Interactions with key residues in the allosteric pocket |

| Compound 21 | Not Specified | Not Specified | Allosteric (between subunits) | Interactions within a distinct allosteric site |

This table summarizes crystallographic findings for advanced analogs, highlighting the common allosteric binding mode for this inhibitor class. nih.govresearchgate.net

Advanced Applications in Chemical Synthesis and Materials Science Research

3-isopropyl-1H-pyrazole-5-carboxamide as a Building Block for Complex Molecule Synthesis

The pyrazole (B372694) carboxamide scaffold is a versatile and highly functionalized building block in organic synthesis, enabling the construction of more complex and biologically active molecules. nih.govresearchgate.net The core structure of this compound offers multiple reactive sites for synthetic modification: the pyrazole ring's NH group, the amide functionality, and the potential for substitution on the ring itself.

Researchers have extensively used pyrazole derivatives as synthons to create a variety of fused heterocyclic systems with medicinal and agricultural applications. mdpi.combeilstein-journals.org For instance, 5-aminopyrazole derivatives, which are structurally related to pyrazole carboxamides, are key starting materials for producing pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. beilstein-journals.orgmdpi.com The synthesis of novel pyrazole carboxamide derivatives is a common strategy for developing new therapeutic agents and agrochemicals. nih.govnih.govacs.org For example, new pyrazole-carboxamides have been synthesized from pyrazole carboxylic acid precursors, which are reacted with various amines to create a library of compounds for biological screening. nih.gov This modular approach allows for the systematic modification of the molecule to optimize its properties.

In a typical synthetic route, a pyrazole carboxylic acid can be converted to its more reactive acid chloride, which is then reacted with a desired amine to form the final carboxamide product. nih.gov This fundamental transformation highlights how the this compound structure can be systematically incorporated into larger molecular frameworks, leading to the development of compounds for a wide range of applications, from potential anticancer agents to fungicides. acs.orgnih.gov

Development of Catalytic Systems Utilizing Pyrazole Carboxamide Ligands

Pyrazole carboxamide derivatives and their related structures are valuable as ligands in the development of advanced catalytic systems. nih.gov The nitrogen atoms of the pyrazole ring can effectively coordinate with metal centers, while the amide group and other substituents can modulate the catalyst's electronic and steric properties. This tunability is crucial for achieving high catalytic activity and selectivity. nih.govmjcce.org.mk

A significant area of research is in polymerization catalysis. Studies have shown that using pyrazole derivatives as ligands can dramatically enhance the catalytic activity of metal complexes. For example, in the ring-opening polymerization of L-lactide to form polylactide (PLA), a biodegradable polymer, titanium(IV) isopropoxide (Ti(OiPr)₄) catalysts show significantly improved performance when a pyrazole ligand is added. rsc.orgresearchgate.net

The pyrazole ligand is believed to facilitate a cooperative activation mechanism between two titanium atoms, leading to much higher catalytic activity than with the titanium catalyst alone. rsc.orgresearchgate.net The effectiveness of the catalytic system can be tuned by changing the substituents on the pyrazole ring, demonstrating the modularity of these ligands. At room temperature, the use of a butyl-substituted pyrazole ligand with Ti(OiPr)₄ resulted in a 17-fold increase in catalytic activity compared to the catalyst without the ligand. rsc.org

| Catalyst System | Temperature (°C) | Activity Enhancement (Approx.) | Resulting Polymer (PLA) |

|---|---|---|---|

| Ti(OiPr)₄ + furPz | 60 | 3-fold | High molecular mass (Mn = 51,100) |

| Ti(OiPr)₄ + BuPz | Room Temp. | 17-fold | Controlled polymerization |

Data sourced from research on pyrazole ligands in L-lactide polymerization. rsc.orgresearchgate.net

Furthermore, the protic nature of the N-H bond in unsubstituted pyrazole ligands can play a direct role in the catalytic cycle, participating in proton-coupled electron transfer (PCET) or acting as a hydrogen-bond donor to activate substrates. nih.gov This bifunctional nature, where the ligand and metal center work in concert, is a key principle in modern catalyst design. nih.gov

Integration of Pyrazole Carboxamide Scaffolds into Functional Materials (e.g., Polymers, Supramolecular Assemblies)

The structural features of the pyrazole carboxamide scaffold make it an excellent candidate for integration into advanced functional materials, including polymers and supramolecular assemblies. rsc.orgmdpi.com The ability of the pyrazole ring to engage in hydrogen bonding and coordinate with metals provides a powerful tool for directing the self-assembly of molecules into ordered, functional architectures. conicet.gov.ardoaj.org

Polymers: As noted in the catalysis section, pyrazole ligands are instrumental in synthesizing polymers like polylactide (PLA). rsc.orgresearchgate.net The catalyst system, enhanced by the pyrazole ligand, allows for the production of high-molecular-weight PLA, a biodegradable and biocompatible polymer with significant applications in medicine and sustainable packaging. rsc.org Additionally, coordination polymers (CPs) have been constructed using pyrazole carboxylic acid ligands with various transition metals. acs.org These materials can form diverse structures, from 1D chains to 3D supramolecular networks, and exhibit interesting properties, such as visible-light photocatalysis for the degradation of organic dyes. acs.org

Supramolecular Assemblies: The pyrazole N-H group is a reliable hydrogen bond donor, while the other nitrogen and the amide carbonyl are hydrogen bond acceptors. This allows pyrazole carboxamide scaffolds to form predictable, self-assembled structures. Research has shown that attaching pyrazole-based motifs to functional molecules, like BODIPY dyes, can control their supramolecular polymerization. rsc.org In one study, the presence of a pyrazole-benzamide unit led to the formation of distinct J-aggregates and H-aggregates, each with different photophysical properties. This control over aggregation is crucial for developing materials for sensors and optoelectronics. rsc.org The ability to form these ordered assemblies is fundamental to the field of crystal engineering, where pyrazoles are used to build complex networks stabilized by non-covalent interactions. conicet.gov.ar

Role of this compound in Analytical Method Development in Research

While specific applications of this compound itself in developing new analytical methods are not widely documented, the broader class of pyrazole derivatives is increasingly being explored for use in analytical chemistry, particularly as chemosensors. rsc.orgnih.gov The pyrazole scaffold's ability to bind to metal ions and anions, often resulting in a detectable colorimetric or fluorescent response, makes it a promising platform for creating selective analytical probes. nih.govchemrxiv.orgresearchgate.net

For example, pyrazole-based chemosensors have been designed for the selective detection of environmentally and biologically important ions like Cu²⁺ and fluoride. chemrxiv.orgresearchgate.net The binding of the target ion to the pyrazole derivative induces a change in the molecule's electronic structure, leading to a change in its UV-Vis absorption or fluorescence emission spectrum, which can be easily measured. chemrxiv.orgresearchgate.net The design of these sensors often involves functionalizing the pyrazole ring with groups that enhance binding selectivity and the photophysical response.

In a more fundamental role, the distinct chemical structure of this compound is crucial for the analytical characterization of the larger, complex molecules it helps to build. When this moiety is incorporated into a new compound, its unique signals in spectroscopic analyses serve as essential markers for structural confirmation. The characteristic chemical shifts of the isopropyl and pyrazole protons in Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, along with its specific mass in Mass Spectrometry (MS), are routinely used to verify the successful synthesis and purity of novel materials and potential drug candidates. nih.gov The clear and interpretable signals from the pyrazole carboxamide core are indispensable for the structural elucidation required in synthetic chemistry research. nih.govnih.gov

Q & A

Q. What are the validated synthetic routes for 3-isopropyl-1H-pyrazole-5-carboxamide, and how can regioselectivity be controlled?

Synthesis typically involves cyclocondensation of β-keto esters with hydrazines or coupling reactions. For example:

- Route 1 : React ethyl 3-isopropyl-1H-pyrazole-5-carboxylate with ammonia under high pressure to form the carboxamide .

- Route 2 : Use coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU to activate the carboxylic acid intermediate before amidation .

Regioselectivity is influenced by steric and electronic factors. Isopropyl groups at position 3 may favor 1,3-dipolar cycloaddition pathways. Control via temperature (e.g., 0–5°C for kinetic control) or solvent polarity (DMF for polar intermediates) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR : and NMR to confirm substitution patterns (e.g., isopropyl CH splitting at δ ~1.2 ppm) .

- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

- Mass Spectrometry : HRMS (High-Resolution MS) to verify molecular ion peaks (expected [M+H] = 182.12 g/mol).

Q. How can solubility challenges be addressed during in vitro assays?

- Use polar aprotic solvents (DMSO) for stock solutions.

- For aqueous buffers, employ co-solvents (≤10% v/v PEG-400) or surfactants (Tween-80) to enhance dispersion .

Advanced Research Questions

Q. How do structural modifications at the pyrazole core impact biological activity?

- Substitution at N1 : Methylation (1-methyl analogs) reduces hydrogen-bonding capacity, potentially lowering receptor affinity.

- Isopropyl vs. Cyclohexyl : Bulkier groups at position 3 may enhance lipophilicity but reduce solubility, affecting bioavailability .

- Carboxamide vs. Ester : The carboxamide group improves water interaction and may enhance binding to enzymatic active sites .

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole derivatives?

- Purity Verification : Re-evaluate compounds using orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities .

- Isomer Identification : Regioisomers (e.g., 3- vs. 5-substituted pyrazoles) can exhibit divergent activities. Use 2D NMR (NOESY) or X-ray crystallography to confirm structures .

- Assay Standardization : Compare results under consistent conditions (e.g., cell lines, incubation times).

Q. What computational strategies predict the reactivity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic substitution preferences.

- Molecular Docking : Screen against targets (e.g., COX-2 or kinases) using AutoDock Vina to prioritize experimental testing .

Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

- Degradation Pathways : Hydrolysis of the carboxamide to carboxylic acid in humid environments.

- Recommended Storage : -20°C under argon, with desiccants. Monitor stability via periodic HPLC analysis .

Methodological Guidelines

Q. What safety protocols are essential for handling pyrazole carboxamides?

Q. How to design SAR (Structure-Activity Relationship) studies for this compound?

- Core Modifications : Synthesize analogs with varied substituents (e.g., halogen, methoxy) at positions 3 and 5.

- Bioactivity Assays : Test against enzyme panels (e.g., kinases, proteases) and cancer cell lines (IC determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|